N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article synthesizes findings from various studies to provide an overview of the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with thiazole and pyrimidine moieties. The resulting compounds are characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structures and purity .
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibition of specific enzymes:
- α-Glucosidase Inhibition : Studies have shown that derivatives of the compound exhibit significant inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). For instance, certain synthesized derivatives demonstrated IC50 values in the range of 10–30 µM, indicating moderate potency .
- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker activity against AChE, it still presents potential implications for treating Alzheimer's disease. The inhibition data suggest a selective targeting mechanism that could be beneficial for therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 5 to 15 µM. These results indicate a promising avenue for further development as an anticancer agent .
Research has indicated that the biological activity of this compound may involve several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to specific active sites on target proteins involved in cell proliferation and apoptosis. This binding may disrupt normal cellular functions leading to increased apoptosis in cancer cells .
- Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit various kinases associated with cancer progression. The structural features of this compound may allow it to act as a selective inhibitor for certain kinases involved in tumor growth .
Case Study 1: Diabetes Management
A study evaluated the impact of a related thiazole derivative on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to controls. This suggests potential applications in managing diabetes through α-glucosidase inhibition .
Case Study 2: Cancer Treatment
In another study involving MCF-7 breast cancer cells treated with this compound, researchers observed a marked decrease in cell viability and an increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed that the compound induces apoptosis without affecting normal cell lines significantly .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-10-7-11(2)20-17(19-10)23-18-22-13(9-27-18)16(24)21-12-3-4-14-15(8-12)26-6-5-25-14/h3-4,7-9H,5-6H2,1-2H3,(H,21,24)(H,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRBOTUXJXXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。